橙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aurantiamine is a blue fluorescence metabolite produced by the fungus Penicillium aurantiogriseum, the most common fungi found in cereals . It belongs to a class of naturally occurring 2,5-diketopiperazines featuring a dehydrohistidine residue that exhibit important biological activities, such as anti-cancer or neurotoxic effects .

Synthesis Analysis

The total asymmetric synthesis of Aurantiamine has been described . Further details about the synthesis process can be found in the referenced paper .

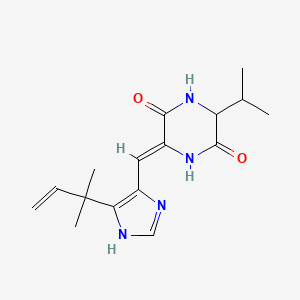

Molecular Structure Analysis

Aurantiamine has a molecular formula of C16H22N4O2 . More details about its molecular structure can be found in the referenced source .

Physical And Chemical Properties Analysis

Aurantiamine has a molecular weight of 302.37 g/mol . More details about its physical and chemical properties can be found in the referenced source .

科学研究应用

Biological Activity and Pharmacological Research

Aurantiamine, a metabolite produced by the fungus Penicillium aurantiogriseum, exhibits significant biological activities. It belongs to the class of naturally occurring 2,5-diketopiperazines with a dehydrohistidine residue known for their anti-cancer and neurotoxic effects . This makes aurantiamine a compound of interest in pharmacological research, particularly in the development of new therapeutic agents.

Fungal Chemotaxonomy

In mycology, aurantiamine is used as a chemotaxonomic marker for certain species of Penicillium. Its presence helps in the identification and classification of fungal species, which is crucial for understanding their ecology and potential risks associated with mycotoxin production in food crops .

Synthetic Chemistry

The total asymmetric synthesis of aurantiamine has been described in the literature, highlighting its role in advancing synthetic methodologies . Researchers utilize aurantiamine to develop new synthetic routes and to study the stereochemical aspects of diketopiperazine formation.

Food Industry Applications

In the food industry, the detection of aurantiamine can be significant for food safety. As a metabolite of Penicillium aurantiogriseum, its presence in cereals could indicate potential mycotoxin contamination, which is a critical concern for food quality and consumer health .

作用机制

Target of Action

Aurantiamine is a naturally occurring 2,5-diketopiperazine featuring a dehydrohistidine residue . It is the isopropyl analog of the microtubule binding agent phenylahistin . .

Mode of Action

It is known to exhibit important biological activities, such as anti-cancer or neurotoxic effects . It is less active than phenylahistin on P388 cell proliferation , suggesting that it may interact with its targets differently or to a lesser extent.

Pharmacokinetics

Aurantiamine and its acetate form are rapidly absorbed following oral administration, both achieving a maximum concentration (Cmax) at around 0.2 hours . The extent of their metabolisms also varies among different organ tissues, resulting in about a 90% reduction in concentrations 4 hours after administration . This suggests that there is no long-term accumulation in the tissues .

Result of Action

Aurantiamine has been found to exhibit anti-cancer effects . It is also suggested to be a potent anticancer agent . It is 40 times less active than phenylahistin on p388 cell proliferation

Action Environment

The action, efficacy, and stability of aurantiamine can be influenced by various environmental factors. For instance, aurantiamine is a metabolite produced by the fungus Penicillium aurantiogriseum, commonly found in cereals . The production of aurantiamine might be influenced by the specific conditions of the fungal growth environment.

属性

IUPAC Name |

(3Z)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-6-16(4,5)13-10(17-8-18-13)7-11-14(21)20-12(9(2)3)15(22)19-11/h6-9,12H,1H2,2-5H3,(H,17,18)(H,19,22)(H,20,21)/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGRSUVVCYUKLM-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1C(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C=C)/C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole](/img/structure/B2362068.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B2362089.png)